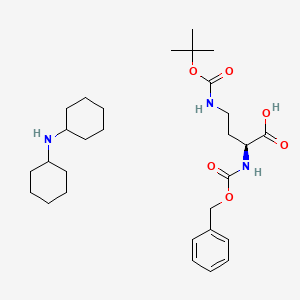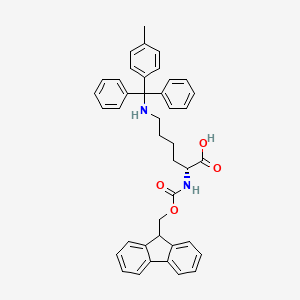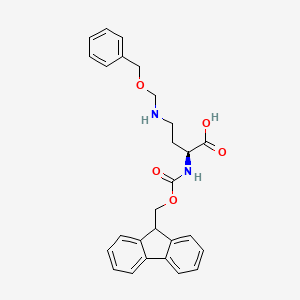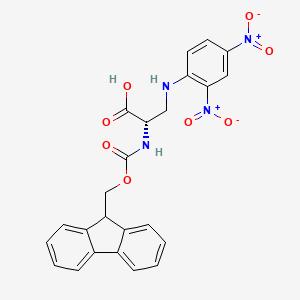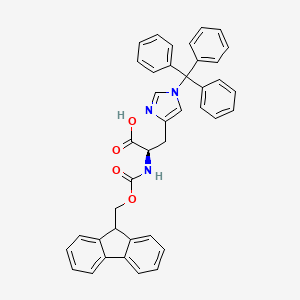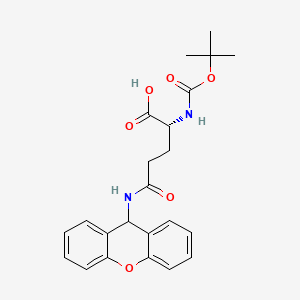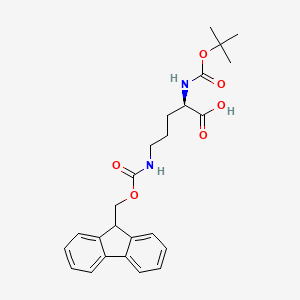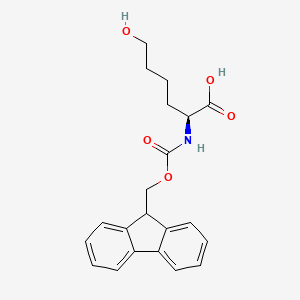
Fmoc-L-Nle(6-OH)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Nle(6-OH)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-norleucine(6-hydroxy)-OH, is a derivative of norleucine, an amino acid. The Fmoc group is commonly used as a protective group in peptide synthesis, allowing for the selective deprotection of amino groups under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Nle(6-OH)-OH typically involves the protection of the amino group of L-norleucine with the Fmoc group. This is achieved by reacting L-norleucine with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The hydroxyl group at the 6th position can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Fmoc-L-Nle(6-OH)-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different protective or functional groups.
科学研究应用
Chemistry
In chemistry, Fmoc-L-Nle(6-OH)-OH is used in the synthesis of peptides and proteins. The Fmoc group allows for the selective protection and deprotection of amino groups, facilitating the stepwise assembly of peptide chains.
Biology
In biological research, this compound is used to study protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in protein folding and activity.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The compound’s stability and ease of deprotection make it an ideal candidate for drug design and synthesis.
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of Fmoc-L-Nle(6-OH)-OH involves the selective protection and deprotection of amino groups. The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, such as treatment with piperidine. This allows for the stepwise assembly of peptide chains without unwanted side reactions.
相似化合物的比较
Similar Compounds
Fmoc-L-Leu-OH: Similar to Fmoc-L-Nle(6-OH)-OH but with a leucine residue instead of norleucine.
Fmoc-L-Val-OH: Contains a valine residue and is used in similar peptide synthesis applications.
Fmoc-L-Ile-OH: Contains an isoleucine residue and is also used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the hydroxyl group at the 6th position, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and drug design.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-12-6-5-11-19(20(24)25)22-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19,23H,5-6,11-13H2,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKMUBZYLZBKMO-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

